3-Chloro-2-(pyrrolidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride
Overview
Description
3-Chloro-2-(pyrrolidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with chloro, pyrrolidin-3-ylmethoxy, and trifluoromethyl groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(pyrrolidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Nucleophilic Substitution:
Pyrrolidine Introduction: The pyrrolidin-3-ylmethoxy group can be introduced via nucleophilic substitution or addition reactions, often using pyrrolidine and appropriate protecting groups.
Trifluoromethylation: The trifluoromethyl group is typically introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(pyrrolidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
3-Chloro-2-(pyrrolidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(pyrrolidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Lacks the pyrrolidin-3-ylmethoxy group, making it less versatile in certain applications.
3-Chloro-2-(methoxymethyl)-5-(trifluoromethyl)pyridine: Similar structure but with a methoxymethyl group instead of pyrrolidin-3-ylmethoxy, affecting its reactivity and applications.
Uniqueness
3-Chloro-2-(pyrrolidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride is unique due to the presence of the pyrrolidin-3-ylmethoxy group, which enhances its chemical reactivity and potential for diverse applications in research and industry. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and uses.
Properties
IUPAC Name |
3-chloro-2-(pyrrolidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O.ClH/c12-9-3-8(11(13,14)15)5-17-10(9)18-6-7-1-2-16-4-7;/h3,5,7,16H,1-2,4,6H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTUWFDRJFWLJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=C(C=C(C=N2)C(F)(F)F)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1417794-08-1 | |
Record name | Pyridine, 3-chloro-2-(3-pyrrolidinylmethoxy)-5-(trifluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1417794-08-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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